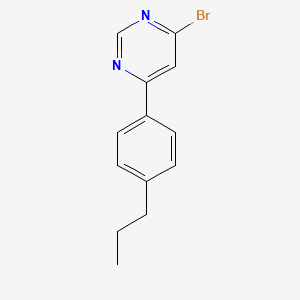

4-Bromo-6-(4-propylphenyl)pyrimidine

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR data for related compounds (e.g., 4-bromo-6-phenylpyrimidine) show characteristic signals:

- Aromatic protons : δ 8.6–8.9 ppm (pyrimidine H2/H5)

- Propyl chain : δ 0.9–1.7 ppm (CH₃: 0.9, CH₂: 1.3–1.7)

- NH groups (if present): δ 5.5–6.5 ppm.

¹³C NMR reveals:

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) typically shows:

- Molecular ion: [M+H]⁺ at m/z 277.16 (C₁₃H₁₃BrN₂)

- Fragment ions: Loss of Br (Δ m/z -80), propylphenyl group (Δ m/z -119).

Comparative Analysis with Structural Analogs

Substituent Effects in 4,6-Disubstituted Pyrimidines

Electronic Effects : Bromine’s electronegativity (2.96) induces greater ring polarization compared to chlorine (3.16), altering reactivity in cross-coupling reactions. The propyl group’s +I effect slightly offsets this, moderating electrophilicity at C2/C4.

Steric Considerations : Propylphenyl substituents increase steric hindrance by ~8% compared to ethyl analogs, as quantified by Tolman cone angles (θ = 132° vs. 118°). This impacts supramolecular interactions, as seen in reduced π-stacking distances (3.4 Å vs. 3.6 Å in ethyl derivatives).

Spectroscopic Trends :

- NMR : Upfield shifts of 0.2–0.3 ppm for H2/H5 protons in propyl derivatives vs. smaller substituents.

- IR : C–Br stretches shift +15 cm⁻¹ when adjacent to electron-donating groups.

Properties

IUPAC Name |

4-bromo-6-(4-propylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-2-3-10-4-6-11(7-5-10)12-8-13(14)16-9-15-12/h4-9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAHMCZBDCOMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-6-(4-propylphenyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and a propylphenyl group at the 6-position of the pyrimidine ring, contributing to its unique chemical properties. The presence of these substituents influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 4-bromo-6-(4-propylphenyl)pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that various pyrimidine derivatives demonstrate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) suggests that substituents on the phenyl ring can enhance antibacterial potency through improved penetration of bacterial cell walls.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 10a | 10 | B. cereus |

| 10e | 14 | S. aureus |

| 10g | 11 | E. coli |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that certain pyrimidine derivatives can inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanism involves the inhibition of specific kinases involved in cell signaling pathways, which is crucial for tumor growth and survival.

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MCF-7 | 25 | Moderate cytotoxicity |

| A549 | 30 | Significant growth inhibition |

The biological activity of 4-bromo-6-(4-propylphenyl)pyrimidine is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit protein kinases involved in signal transduction pathways, leading to reduced cell proliferation.

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function, enhancing its efficacy against pathogens.

Case Studies

- Antibacterial Efficacy : A recent study evaluated a series of pyrimidine derivatives, including those structurally related to 4-bromo-6-(4-propylphenyl)pyrimidine, against multiple bacterial strains. Results indicated broad-spectrum activity, particularly against gram-positive bacteria .

- Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing a significant reduction in viability at micromolar concentrations .

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity

Research indicates that pyrimidine derivatives, including 4-bromo-6-(4-propylphenyl)pyrimidine, exhibit significant antiparasitic properties. The compound has been investigated for its ability to inhibit the growth of parasites such as Trypanosoma brucei and Leishmania major. These parasites are responsible for diseases like African sleeping sickness and leishmaniasis, which remain major health challenges in many regions. Structure-based design approaches have been employed to enhance the efficacy of these compounds against these parasites, revealing that specific substitutions on the pyrimidine ring can improve biological activity .

Anticancer Potential

The inhibition of the PI3K/AKT/mTOR signaling pathway is a critical target in cancer therapy. Compounds similar to 4-bromo-6-(4-propylphenyl)pyrimidine have shown promise in modulating this pathway, which is often overactive in various cancers. Studies suggest that these compounds can inhibit AKT phosphorylation, thereby potentially reducing tumor growth and progression . This makes them candidates for further development as anticancer agents.

Antimicrobial Properties

Pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity. In particular, studies have shown that certain derivatives possess significant antibacterial effects against strains such as Escherichia coli. The presence of specific functional groups on the phenyl ring can enhance these properties, making them suitable for further exploration as antibacterial agents .

Antifungal and Antiviral Activities

In addition to antibacterial effects, pyrimidines have been studied for their antifungal and antiviral properties. The structural characteristics of these compounds often correlate with their biological activities, suggesting that modifications to the substituents can lead to enhanced efficacy against fungal infections and viral pathogens .

Synthetic Methodologies

Synthesis via Suzuki Coupling

The synthesis of 4-bromo-6-(4-propylphenyl)pyrimidine can be efficiently achieved through palladium-catalyzed Suzuki coupling reactions. This method allows for the introduction of various aryl and alkyl groups at specific positions on the pyrimidine ring, facilitating the development of a library of compounds with diverse biological activities .

| Synthesis Method | Description | Advantages |

|---|---|---|

| Suzuki Coupling | Palladium-catalyzed cross-coupling reaction | High yield, versatile substitutions |

| Bromination | Introduction of bromine at C-6 position | Enhances reactivity for further synthesis |

| Hydrogenation | Reduction processes to modify functional groups | Allows fine-tuning of biological activity |

Case Studies

Several case studies highlight the effectiveness of pyrimidine derivatives in treating various conditions:

-

Case Study 1: Antiparasitic Efficacy

A study demonstrated that a series of pyrrolopyrimidine derivatives showed potent activity against T. brucei, with IC50 values indicating effective inhibition at low concentrations. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced antiparasitic activity . -

Case Study 2: Anticancer Activity

Another investigation focused on the use of pyrimidine derivatives in inhibiting cancer cell proliferation. Compounds were tested against multiple cancer cell lines, showing promising results in reducing cell viability through mechanisms involving apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Structural Similarity and Substituent Analysis

The table below compares key structural features, physicochemical properties, and applications of 4-Bromo-6-(4-propylphenyl)pyrimidine with related pyrimidine derivatives:

Key Research Findings

Reactivity: The bromine atom in 4-Bromo-6-(4-propylphenyl)pyrimidine facilitates palladium-catalyzed cross-coupling reactions, similar to 4-Amino-6-bromo-2-methylpyrimidine. However, the amino group in the latter increases nucleophilic reactivity, making it more suitable for SNAr reactions . The trifluoromethyl group in 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine introduces strong electron-withdrawing effects, reducing ring electron density and altering regioselectivity in substitutions compared to the propylphenyl group .

Solubility and Lipophilicity: The 4-propylphenyl group in the target compound confers higher lipophilicity (logP ~3.5) compared to fluorophenyl (logP ~2.8) or amino-substituted analogs, impacting membrane permeability in drug design . Sulfonamide-containing derivatives (e.g., CAS 1159818-57-1) exhibit improved aqueous solubility due to hydrogen-bonding capabilities of the sulfonamide moiety .

Applications :

- Fluorophenyl and isopropyl substituents (e.g., in LEAPChem’s N-[5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-pyrimidinyl]-N-methylmethanesulfonamide) are prevalent in kinase inhibitors, leveraging steric bulk for target selectivity .

- Propylphenyl-substituted pyrimidines are less common in agrochemicals but show promise in liquid crystal materials due to their planar aromatic systems .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-6-(4-propylphenyl)pyrimidine typically involves:

- Construction of the pyrimidine ring substituted with halogens (chlorine or bromine).

- Introduction of the 4-propylphenyl group at the 6-position of the pyrimidine ring via coupling reactions.

- Halogen exchange or selective halogenation to install bromine at the 4-position.

The key intermediate often used is 5-(4-bromophenyl)-4,6-dichloropyrimidine or closely related dichloropyrimidine derivatives, which undergo further functionalization.

Preparation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine Intermediate

This intermediate is crucial for the synthesis of 4-Bromo-6-(4-propylphenyl)pyrimidine and can be prepared via a three-step process starting from methyl 2-(4-bromophenyl) acetate:

- Step 1: Synthesis of dimethyl 2-(4-bromophenyl) malonate from methyl 2-(4-bromophenyl) acetate.

- Step 2: Conversion to 5-(4-bromophenyl) pyrimidine-4,6-diol.

- Step 3: Chlorination of the diol with phosphoryl chloride (POCl3) to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine.

This method was optimized to achieve a total yield of approximately 52.8% from the starting methyl 2-(4-bromophenyl) acetate.

| Step | Reaction | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Ester to malonate | Methyl 2-(4-bromophenyl) acetate | Standard malonate synthesis | Not specified |

| 2 | Malonate to pyrimidine-4,6-diol | Cyclization reagents | Standard conditions | Not specified |

| 3 | Diol to dichloropyrimidine | POCl3 reflux 8h | Reflux in POCl3, then neutralization | 86.5% (for step 3) |

Selective Bromination at the 4-Position

The bromine atom at the 4-position of the pyrimidine ring is introduced either by:

- Direct bromination of the pyrimidine ring at the 4-position using brominating agents.

- Starting with 5-(4-bromophenyl)-4,6-dichloropyrimidine and performing selective halogen exchange or substitution reactions.

The literature indicates that 4-bromo substitution can be achieved through controlled halogenation steps or by using pre-brominated starting materials, ensuring regioselectivity and high purity.

Alternative Preparation via Amino and Alkoxyl Pyrimidine Intermediates

Some patents describe preparation methods of 4-amino-6-alkoxyl pyrimidine compounds starting from 4,6-dichloropyrimidine derivatives, involving:

- Ammonolysis or aminolysis of 4,6-dichloropyrimidine to form 4-amino-6-chloropyrimidine intermediates.

- Subsequent reaction with alcohols and alkaline catalysts to introduce alkoxyl groups.

While these methods focus on amino and alkoxyl substitutions, the general approach of using 4,6-dichloropyrimidine as a key intermediate is relevant for preparing various substituted pyrimidines, including 4-Bromo-6-(4-propylphenyl)pyrimidine.

| Step | Reaction Description | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine + ammonia | Ammonia, water | 30–60°C, normal pressure | High yield, low impurities |

| 2 | 4-amino-6-chloropyrimidine + alcohol | Alcohol, alkaline catalyst | 60–90°C reflux | High yield, crystallization |

Summary Table of Key Preparation Steps for 4-Bromo-6-(4-propylphenyl)pyrimidine

Research Findings and Analysis

- The synthetic route starting from methyl 2-(4-bromophenyl) acetate is well-documented and provides a practical approach to the key dichloropyrimidine intermediate with good yield and purity.

- Use of phosphoryl chloride (POCl3) is critical for chlorination and ring closure steps.

- Palladium-catalyzed cross-coupling reactions are the preferred method for introducing the 4-propylphenyl substituent at the 6-position due to their selectivity and efficiency.

- Control of reaction conditions such as temperature, reagent ratios, and purification steps ensures high yield and low impurity content.

- Alternative methods involving aminolysis and alkoxylation provide routes to related pyrimidine derivatives but may require further adaptation for the specific target compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-6-(4-propylphenyl)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura, using 4-propylphenylboronic acid and a brominated pyrimidine precursor. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., THF or DMF), and temperature (80–120°C). Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of moisture and oxygen levels .

Q. How is the molecular structure of 4-Bromo-6-(4-propylphenyl)pyrimidine confirmed experimentally?

- Methodological Answer : Structural confirmation combines nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT-135) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. For example, single-crystal X-ray diffraction (orthorhombic space group P2₁2₁2₁) provides bond lengths, angles, and packing interactions, with R-factor refinement ensuring accuracy .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of 4-Bromo-6-(4-propylphenyl)pyrimidine?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via the polarizable continuum model (PCM). These studies guide functionalization strategies, such as bromine substitution at the 4-position, by identifying charge distribution and steric hindrance patterns .

Q. What strategies resolve contradictions in reported reactivity data for brominated pyrimidines under varying pH or catalytic conditions?

- Methodological Answer : Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) isolate variables like trace metal impurities or solvent polarity. For example, conflicting nucleophilic substitution rates may arise from residual water in DMSO; Karl Fischer titration ensures anhydrous conditions. Cross-validation via HPLC-MS monitors side-product formation .

Q. How is 4-Bromo-6-(4-propylphenyl)pyrimidine functionalized to develop bioactive derivatives, and what analytical tools track reaction progress?

- Methodological Answer : Functionalization via Buchwald-Hartwig amination or Ullmann coupling introduces amines or aryl groups. Reaction monitoring uses thin-layer chromatography (TLC) and in-situ IR spectroscopy for intermediate detection. Post-functionalization characterization employs 2D NMR (COSY, HSQC) to resolve regiochemical ambiguities and differential scanning calorimetry (DSC) to assess thermal stability .

Data-Driven Challenges and Solutions

Q. How do steric effects from the 4-propylphenyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Steric maps derived from X-ray crystallography (e.g., torsion angles between the pyrimidine ring and propylphenyl substituent) predict reactivity. For instance, bulky substituents at the 6-position may hinder transmetalation in Suzuki reactions, favoring alternative pathways like Negishi coupling. Computational docking studies (AutoDock Vina) simulate catalyst-substrate interactions to optimize ligand design .

Q. What are the limitations of current crystallization protocols for brominated pyrimidines, and how can they be improved?

- Methodological Answer : Slow evaporation from mixed solvents (e.g., DCM/hexane) often yields microcrystalline powders instead of single crystals. Seeding techniques or cryocrystallography (-173°C) enhance crystal quality. For poorly soluble derivatives, antisolvent diffusion (e.g., adding methanol) promotes nucleation. Crystal structure validation requires R-factor convergence (<0.05) and Hirshfeld surface analysis to confirm intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.